3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile
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Overview
Description
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile is an organic compound that features an imidazole ring substituted with a methyl group and a sulfanyl group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of thiol reagents under basic conditions to form the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity.
2-ethyl-4-methyl-1H-imidazole-1-propanenitrile: Another imidazole derivative with a different substitution pattern.
1- (3-Aminopropyl)-2-methyl-1H-imidazole: Contains an amino group instead of a sulfanyl group.
Uniqueness
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile is unique due to the presence of both a sulfanyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9N3S |
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Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C7H9N3S/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2,6H2,1H3 |
InChI Key |
AFVLLDNHUWLBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCC#N |
Origin of Product |
United States |
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